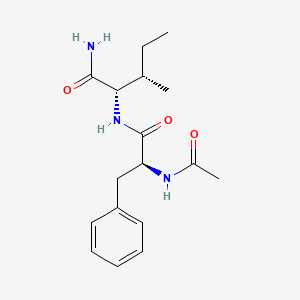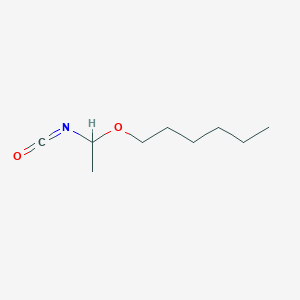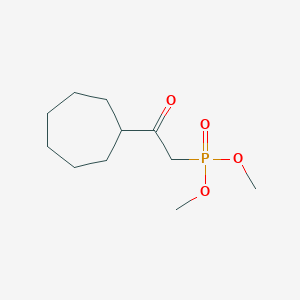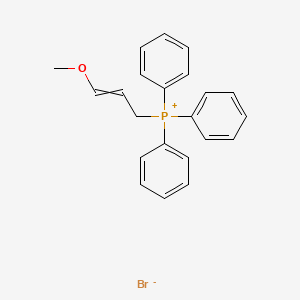
(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-methoxyprop-2-en-1-yl moiety, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with 3-methoxyprop-2-en-1-yl bromide under controlled conditions yields the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a polar solvent such as tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is primarily involved in the Wittig reaction, where it acts as a Wittig reagent. This reaction involves the conversion of aldehydes or ketones to alkenes through the formation of a phosphonium ylide intermediate .
Common Reagents and Conditions: The Wittig reaction with this compound typically requires a strong base such as butyllithium or sodium hydride to generate the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether at low temperatures to stabilize the ylide .
Major Products: The major product of the Wittig reaction involving this compound is an alkene, with triphenylphosphine oxide as a byproduct .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is widely used for the synthesis of alkenes via the Wittig reaction. It is particularly valuable for the formation of carbon-carbon double bonds with high stereoselectivity .
Biology and Medicine: While the primary application is in organic synthesis, derivatives of triphenylphosphonium compounds have been explored for their potential in targeting mitochondria in biological systems. This has implications for the development of drugs that can selectively target mitochondrial dysfunction .
Industry: In the industrial sector, (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is used in the synthesis of various fine chemicals and pharmaceuticals. Its role in the efficient formation of alkenes makes it a valuable reagent in large-scale organic synthesis .
Mecanismo De Acción
The mechanism of action of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Methyltriphenylphosphonium bromide: This compound is similar in structure but has a methyl group instead of the 3-methoxyprop-2-en-1-yl moiety.
(Bromomethyl)triphenylphosphonium bromide: Another related compound with a bromomethyl group.
Uniqueness: The presence of the 3-methoxyprop-2-en-1-yl group in (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide provides unique reactivity and selectivity in the Wittig reaction, making it distinct from other triphenylphosphonium derivatives .
Propiedades
Número CAS |
66164-40-7 |
|---|---|
Fórmula molecular |
C22H22BrOP |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
3-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UDZRWXQZXNSIEW-UHFFFAOYSA-M |
SMILES canónico |
COC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
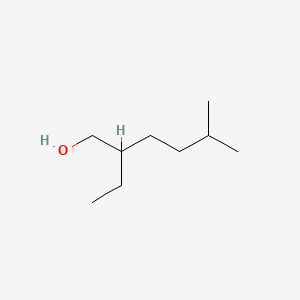
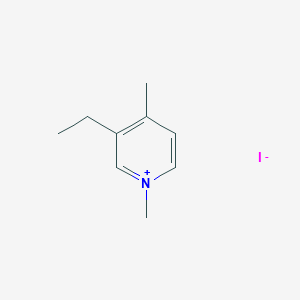
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
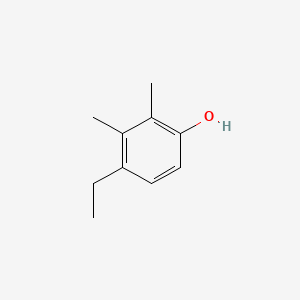
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
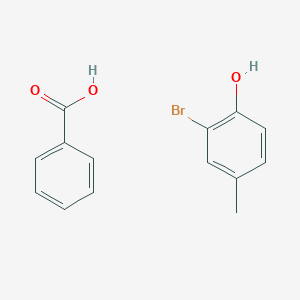
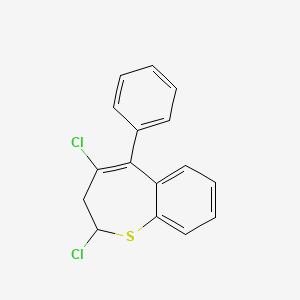
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

